

CH1055 Demonstrates Superior Tumor-to-Background Ratio in Preclinical Imaging

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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The novel near-infrared II (NIR-II) fluorescent dye, **CH1055**, has shown a significantly improved tumor-to-background signal ratio in preclinical studies, outperforming clinically approved dyes like Indocyanine Green (ICG). This enhanced contrast, particularly when conjugated with targeting ligands, allows for more precise tumor visualization and has potential applications in image-guided surgery.

CH1055 is a small-molecule organic dye with an emission wavelength of approximately 1055 nm, placing it in the NIR-II window (1000-1700 nm).^{[1][2]} Imaging in this window benefits from reduced photon scattering and minimal tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging (700-900 nm).^{[2][3]} A key advantage of **CH1055** is its rapid renal excretion, with about 90% cleared through the kidneys within 24 hours, which minimizes potential long-term toxicity.^{[4][5]}

Comparative Performance: CH1055 vs. Alternatives

Experimental data from preclinical models highlights the superior performance of **CH1055**, especially when used for targeted imaging. When conjugated with an anti-EGFR (Epidermal Growth Factor Receptor) Affibody, **CH1055** demonstrates a remarkable ability to accumulate in tumors that overexpress EGFR, leading to a high tumor-to-normal tissue (T/NT) ratio.

Imaging Agent	Target/Conjugate	Tumor Model	Tumor-to-Normal Tissue (T/NT) Ratio	Imaging Window	Reference
CH1055	Anti-EGFR Affibody	Squamous Cell Carcinoma (SAS)	~15	NIR-II	[3]
NIR-I Fluorophore	Anti-EGFR Affibody	Squamous Cell Carcinoma	~3	NIR-I	[3][6]
Indocyanine Green (ICG)	Non-targeted	U87MG Tumor	Lower contrast (liver uptake)	NIR-I	[4][7]

Table 1: Comparison of Tumor-to-Normal Tissue Ratios for **CH1055** and other fluorescent dyes. The data illustrates the significant improvement in contrast achieved with **CH1055** in the NIR-II window, particularly when targeted to a specific tumor marker.

The T/NT ratio for the **CH1055**-anti-EGFR Affibody conjugate was approximately five-fold higher than that achieved with a similar anti-EGFR Affibody conjugated to a NIR-I fluorophore in the same tumor model.[3][6] This superior contrast allows for clear delineation of tumor margins, which is critical for precise, image-guided tumor resection.[4][8] Furthermore, non-targeted, PEGylated **CH1055** has also been successful in imaging brain tumors, demonstrating its ability to penetrate the blood-brain barrier.[4][9]

Experimental Methodologies

The following is a representative experimental protocol for in vivo tumor imaging using a targeted **CH1055** conjugate, synthesized from methodologies described in the cited literature.

Synthesis of CH1055-Affibody Conjugate

A simplified reaction involves conjugating **CH1055**, containing a carboxyl group, to an anti-EGFR Affibody.[3][8] This creates a targeted probe that can specifically bind to EGFR-

expressing cancer cells.

Animal Model

- Cell Line: Squamous cell carcinoma (SAS) cells, which have high EGFR expression, are used. U87MG cells with low EGFR expression can be used as a control.[8]
- Implantation: Nude mice are subcutaneously injected with SAS cells to establish xenograft tumors. Tumors are grown to a suitable size for imaging.

In Vivo Fluorescence Imaging

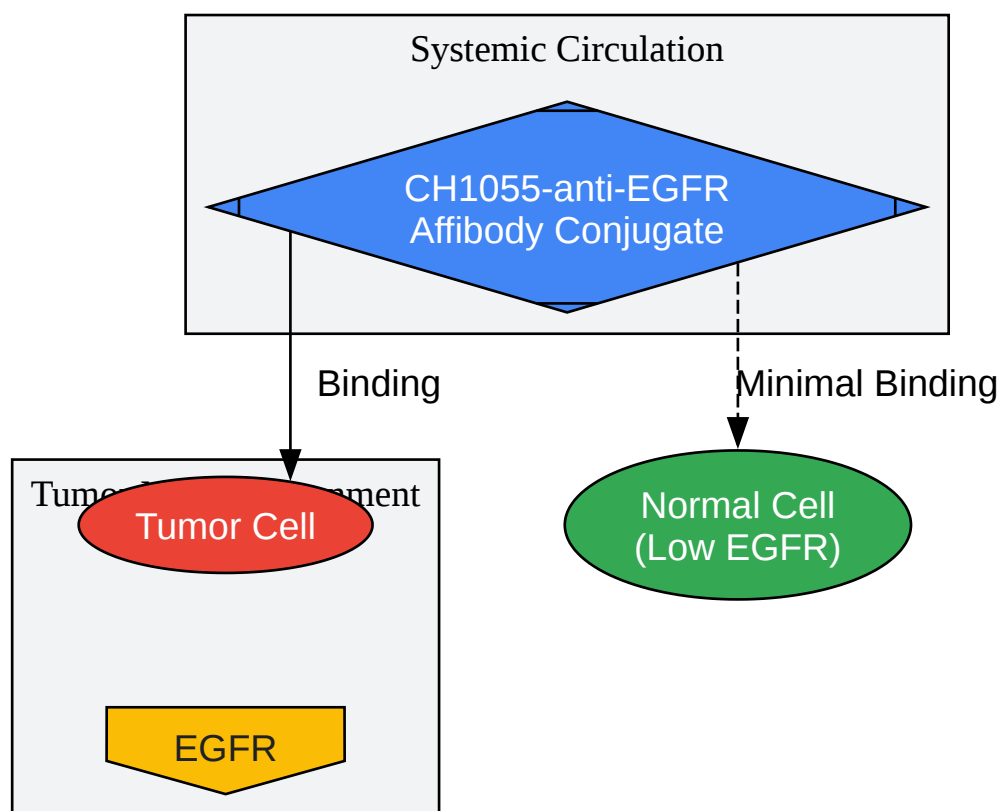
- Probe Administration: Mice are intravenously injected with the **CH1055**-anti-EGFR Affibody conjugate (e.g., a 60 µg dose).[8] For blocking experiments, a competing dose of unconjugated Affibody is co-injected to confirm targeting specificity.[8]
- Imaging System: An imaging system capable of excitation at ~808 nm and detection in the NIR-II window (e.g., with a >1200 nm long-pass filter) is used.[7]
- Image Acquisition: Fluorescence images are captured at various time points post-injection (e.g., 1 hour, 6 hours, 24 hours) to monitor probe distribution and tumor accumulation.[8]
- Data Analysis: The fluorescence intensity of the tumor region and an adjacent normal tissue region are measured. The tumor-to-normal tissue (T/NT) ratio is calculated to quantify the imaging contrast.[8]

Image-Guided Surgery

- Following imaging at a time point with optimal T/NT ratio (e.g., 24 hours), the NIR-II fluorescence signal is used to guide the surgical excision of the tumor, demonstrating the practical application of **CH1055** in distinguishing malignant from healthy tissue.[4][8]

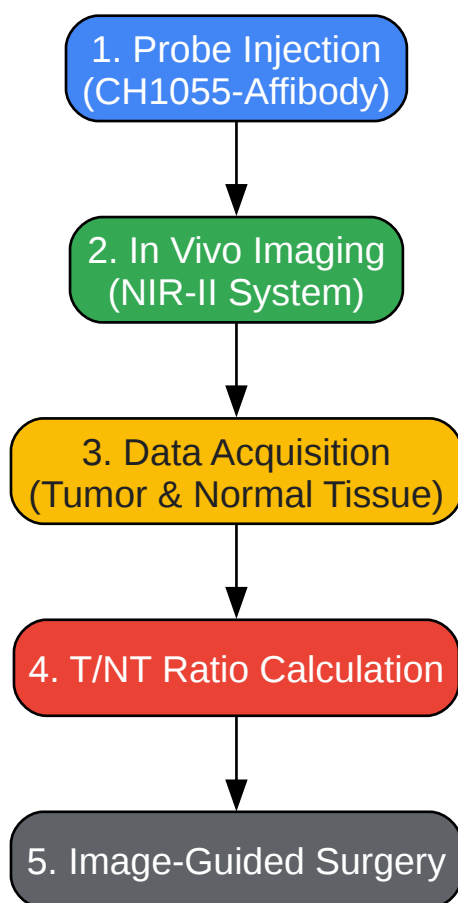
Visualizing the Mechanism and Workflow

The following diagrams illustrate the targeted imaging mechanism and the general experimental workflow.



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Caption: Targeted binding of the **CH1055**-Affibody conjugate to EGFR on tumor cells.



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Caption: High-level workflow for in vivo targeted tumor imaging with **CH1055**.

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